Home > Products > Screening Compounds P89443 > Ipratropium bromide
Ipratropium bromide - 22254-24-6

Ipratropium bromide

Catalog Number: EVT-271895
CAS Number: 22254-24-6
Molecular Formula: C20H30BrNO3
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ipratropium bromide is a synthetic anticholinergic agent. [] It acts as a muscarinic receptor antagonist, primarily used in the management of respiratory diseases. [, , ] Its mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, leading to bronchodilation. [, , ] Ipratropium bromide is typically administered via inhalation, allowing for localized effects within the respiratory system. [, , ] It is frequently employed in scientific research to investigate airway responsiveness, bronchodilator mechanisms, and the role of cholinergic pathways in respiratory diseases. [, , , , , , ]

Future Directions
  • Developing New Formulations: Exploring novel formulations with enhanced delivery systems could further improve the efficacy and reduce the required dosage of ipratropium bromide. [, ]

  • Personalized Medicine: Investigating potential biomarkers to predict individual responses to ipratropium bromide could personalize treatment strategies for respiratory diseases. []

  • Investigating Long-Term Effects: Long-term studies evaluating the impact of chronic ipratropium bromide use on lung function and disease progression are needed. []

  • Combination Therapies: Further research on the efficacy and safety of combining ipratropium bromide with other emerging therapies for respiratory diseases is warranted. [, , ]

Fenoterol

Relevance: One study compared the bronchodilator potency of ipratropium bromide and fenoterol in patients with asthma and chronic bronchitis. [] The study found that while fenoterol produced greater bronchodilation in asthmatic patients, the overall response to both drugs was similar in patients with chronic bronchitis. [] This suggests that the optimal choice of bronchodilator may depend on the specific respiratory condition being treated.

Theophylline

Relevance: Studies have compared the efficacy of theophylline and ipratropium bromide in treating COPD, highlighting both individual effects and combined therapy benefits. [, , , ] For instance, one study observed that while both drugs could improve lung function and clinical symptoms in COPD patients, ipratropium bromide offered advantages in ease of use and safety profile, making it a potentially preferable choice for long-term management. []

Beclomethasone Dipropionate

Relevance: Research suggests that incorporating inhaled corticosteroids like beclomethasone dipropionate into the treatment regimen of asthma or COPD patients, alongside bronchodilators like ipratropium bromide, may be beneficial in slowing disease progression and reducing the risk of exacerbations. [] This indicates a potential synergistic effect between anti-inflammatory agents and bronchodilators in managing these chronic respiratory conditions.

Methacholine

Relevance: In studies investigating the bronchodilatory and protective effects of ipratropium bromide, methacholine is often used as a challenge agent to induce bronchoconstriction. [] This allows researchers to evaluate the ability of ipratropium bromide to counteract the methacholine-induced airway narrowing and assess its effectiveness as a bronchodilator.

Histamine

Relevance: Similar to methacholine, histamine serves as a challenge agent in studies examining the efficacy of ipratropium bromide in preventing bronchoconstriction. [, , ] By inducing bronchospasm with histamine, researchers can assess the ability of ipratropium bromide to inhibit this response and determine its potential as a protective agent against specific triggers in respiratory conditions like asthma.

Bethanechol

Relevance: While seemingly unrelated, a case report highlighted the use of ipratropium bromide in managing bethanechol-induced sialorrhea (excessive salivation). [] This case demonstrated the potential for topical application of ipratropium bromide to alleviate the bothersome side effect of hypersalivation caused by bethanechol, highlighting its localized anticholinergic properties.

Budesonide

Relevance: Several studies explored the clinical benefits of combining inhaled budesonide with ipratropium bromide in managing COPD exacerbations and stable COPD. [, , ] These studies highlight the potential synergistic effects of these combined therapies in reducing inflammation, improving lung function parameters (like FEV1 and FVC), and alleviating symptoms compared to ipratropium bromide monotherapy.

Formoterol

Relevance: Studies have compared the effectiveness of formoterol and ipratropium bromide in COPD patients. [, ] One study specifically investigated their effects on exercise capacity and found both medications similarly improved exercise endurance. [] This suggests that both long-acting β2-agonists like formoterol and anticholinergics like ipratropium bromide can effectively manage COPD symptoms and improve exercise tolerance.

Sodium Cromoglycate

Relevance: Studies have compared the efficacy of sodium cromoglycate, ipratropium bromide, and their combination in managing asthma, particularly exercise-induced asthma. [, , , ] While both medications demonstrate protective effects against bronchoconstriction, their mechanisms differ, and their efficacy varies among individuals. These findings highlight the need for individualized treatment approaches in asthma management.

Terbutaline

Relevance: One study compared the efficacy of aerosolized terbutaline and ipratropium bromide in treating patients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD). [] The findings suggest that while both medications can be effective, ipratropium bromide might offer a better safety profile with a lower incidence of adverse events.

Classification and Source

Ipratropium bromide falls under the category of anticholinergic agents, specifically targeting the muscarinic acetylcholine receptors. Its primary therapeutic applications include alleviating bronchospasm associated with chronic obstructive pulmonary disease and asthma. The compound is synthesized from natural sources, specifically tropic acid and tropine, which are derived from plants such as Atropa belladonna (deadly nightshade) .

Synthesis Analysis

The synthesis of ipratropium bromide involves several key steps:

  1. Starting Materials: The synthesis begins with ethyl phenylacetate and isopropyl tropanol as the primary raw materials.
  2. Reaction Steps:
    • The initial reaction occurs in an aprotic solvent using an organic base as a catalyst to produce an intermediate compound.
    • Subsequent reactions involve substitution, reduction, and addition steps to yield ipratropium bromide.
  3. Yield and Purity: Various methods have been reported, achieving yields ranging from 38.5% to 69.3%, with purities exceeding 99% as determined by high-performance liquid chromatography .

Detailed Synthesis Methodology

  • The synthesis typically involves cooling the reaction mixture to specific temperatures (e.g., 0 °C or -10 °C) before adding bromomethane, followed by controlled reactions over several hours.
  • For example, one method reports dissolving intermediates in non-polar solvents before reacting them with alkali metals and reducing agents to obtain the final product .
Molecular Structure Analysis

Ipratropium bromide has a complex molecular structure characterized by the following features:

  • Molecular Formula: C20_{20}H30_{30}BrN1_{1}O3_{3}
  • Molecular Weight: Approximately 412.36 g/mol
  • Structural Characteristics:
    • The compound contains multiple chiral centers (five in total), contributing to its pharmacological activity.
    • It features a bicyclic structure typical of tropane derivatives, with a quaternary ammonium group that imparts its anticholinergic properties .

Structural Representation

The IUPAC name for ipratropium bromide is:

(1R,3R,5S)3[(3hydroxy2phenylpropanoyl)oxy]8methyl8(propan2yl)8azabicyclo[3.2.1]octan8ium(1R,3R,5S)-3-[(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium

This nomenclature highlights its stereochemistry and functional groups essential for its activity .

Chemical Reactions Analysis

Ipratropium bromide participates in several chemical reactions relevant to its synthesis and degradation:

  1. Synthesis Reactions: The primary reaction involves the alkylation of tropine with isopropyl bromide, resulting in the formation of ipratropium bromide through esterification processes.
  2. Degradation Pathways: In biological systems, ipratropium is metabolized primarily through hydrolysis by cytochrome P450 enzymes, leading to inactive metabolites such as tropic acid .
Mechanism of Action

Ipratropium bromide exerts its therapeutic effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in the airways:

  1. Inhibition of Acetylcholine: By blocking acetylcholine's action on these receptors, ipratropium prevents bronchoconstriction caused by parasympathetic stimulation.
  2. Bronchodilation: This inhibition leads to relaxation of smooth muscle in the airways, thus facilitating improved airflow and reducing symptoms such as wheezing and shortness of breath .

Pharmacodynamics

The onset of action for ipratropium bromide occurs within minutes after inhalation, with effects lasting up to several hours depending on the formulation used.

Physical and Chemical Properties Analysis

Ipratropium bromide exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight412.36 g/mol
AppearanceAlmost white crystalline powder
Melting Point231 °C
SolubilityFreely soluble in water
Chiral CentersFive

These properties influence its formulation as an aerosol or nebulized solution for effective delivery to the respiratory tract .

Applications

Ipratropium bromide is primarily used in clinical settings for:

  • Management of Chronic Obstructive Pulmonary Disease: It helps alleviate symptoms such as wheezing and shortness of breath.
  • Asthma Treatment: Often used as an adjunct therapy alongside other bronchodilators.
  • Respiratory Therapy: Formulated for inhalation to ensure rapid onset and localized action within the lungs.

Additionally, research has explored innovative formulations such as sustained-release particles to enhance therapeutic efficacy .

Pharmacological Mechanisms of Action

Muscarinic Receptor Antagonism in Bronchodilation

Ipratropium bromide exerts its primary therapeutic effect through competitive inhibition of acetylcholine at muscarinic receptors in the bronchial smooth muscle. As a quaternary ammonium anticholinergic agent, it specifically targets M1 and M3 receptor subtypes in the airways [2] [7]. The M3 receptors are predominantly located on airway smooth muscle cells and submucosal glands, mediating bronchoconstriction and mucus secretion through Gq-protein coupled pathways [2]. By blocking acetylcholine binding, ipratropium bromide interrupts intracellular calcium mobilization and prevents smooth muscle contraction, resulting in bronchodilation [8].

Notably, this antagonism is site-specific due to inhalation delivery, with minimal systemic absorption (approximately 1-2% of the administered dose) [8]. The localized action limits off-target effects on other muscarinic receptors throughout the body. In vitro studies demonstrate that ipratropium bromide has approximately 20-fold higher affinity for M3 receptors versus M2 receptors, optimizing its bronchoselectivity [2].

Table 1: Muscarinic Receptor Subtype Specificity in Airways

Receptor SubtypeLocation in AirwaysPrimary FunctionIpratropium Affinity
M1Parasympathetic gangliaSignal amplificationModerate
M2Presynaptic nerve terminalsFeedback inhibition (reduces ACh release)Low
M3Smooth muscle, submucosal glandsBronchoconstriction, mucus secretionHigh

Modulation of Cyclic Guanosine Monophosphate (cGMP) Pathways

The muscarinic receptor blockade induced by ipratropium bromide triggers downstream effects on second messenger systems. Antagonism of M3 receptors inhibits the activation of guanylyl cyclase, reducing the conversion of GTP to cGMP [7] [8]. Elevated cGMP levels normally promote calcium influx into smooth muscle cells through voltage-gated channels, initiating contraction cascades [8].

By suppressing cGMP production, ipratropium bromide maintains low intracellular calcium concentrations, facilitating smooth muscle relaxation. This mechanism differs fundamentally from β2-agonists, which increase cAMP through adenylate cyclase activation [1]. Experimental models demonstrate that cholinergic bronchoconstriction (e.g., methacholine challenge) is more effectively inhibited by ipratropium than histamine or serotonin-induced constriction, confirming its cGMP-mediated pathway selectivity [1].

Impact on Parasympathetic Nervous System Regulation in Airways

Ipratropium bromide modulates vagally-mediated bronchomotor tone, which is elevated in obstructive lung diseases. Under pathological conditions, parasympathetic nerves release excessive acetylcholine, causing tonic bronchoconstriction [2] [4]. Ipratropium's blockade of postganglionic muscarinic receptors normalizes this dysregulation without affecting central nervous system function due to its quaternary ammonium structure that impedes blood-brain barrier penetration [4] [8].

The drug primarily dilates large and intermediate airways (central bronchi), contrasting with β2-agonists that preferentially target smaller peripheral airways [4]. This anatomical specificity occurs because cholinergic innervation density is highest in proximal airways. Clinical studies confirm that ipratropium reduces airway resistance more effectively in bronchitis than in asthma, reflecting the predominant cholinergic pathophysiology in chronic bronchitis [1]. Additionally, it suppresses acetylcholine-induced mucus hypersecretion via M3 receptor blockade on submucosal glands, providing dual bronchodilatory and antisecretory effects [2].

Comparative Efficacy of Quaternary Ammonium Structure in Targeted Delivery

Ipratropium bromide's quaternary ammonium group (positively charged nitrogen atom) is fundamental to its pharmacokinetic profile and therapeutic index. This structure:

  • Limits systemic absorption: Due to high polarity and low lipid solubility, inhaled ipratropium exhibits <10% oral bioavailability when swallowed post-inhalation, minimizing systemic anticholinergic effects [3] [8]. Only 7-30% of any absorbed dose reaches systemic circulation, with peak plasma concentrations approximately 1000-fold lower than therapeutic airway concentrations [1] [3].
  • Enhances local retention: The ionic interaction between ipratropium's quaternary group and anionic sites on airway epithelia prolongs its residence time in the lung [4]. Tissue distribution studies show drug concentrations remain 50-100× higher in lung tissue than plasma [3].
  • Reduces metabolic degradation: Ipratropium undergoes minimal hepatic metabolism (8 metabolites identified), with >70% excreted unchanged in feces and urine [1] [3]. The elimination half-life is 3.2-3.8 hours, independent of administration route [1].

Table 2: Molecular Characteristics Influencing Airway Selectivity

Structural FeaturePharmacokinetic ConsequenceTherapeutic Advantage
Quaternary ammonium groupLow membrane permeabilityMinimized systemic absorption
Ester functional groupsRapid hydrolysis to inactive metabolitesReduced off-target toxicity
Compact tropane alkaloid structureHigh receptor affinityProlonged receptor occupancy

Compared to tertiary amines like atropine, ipratropium's quaternary structure prevents ocular, cardiovascular, and urinary adverse effects at standard doses [4] [6]. Its onset (15-30 min) is slower than β2-agonists but duration (4-6 hours) is longer, making it suitable for maintenance therapy [1] [2]. Synergy with β2-agonists arises from complementary mechanisms: while β2-agonists increase cAMP, ipratropium decreases cGMP, collectively promoting bronchodilation [1] [5].

Table 3: Pharmacokinetic Profile of Inhaled Ipratropium Bromide

ParameterValueClinical Significance
Lung bioavailability~40-60%Ensures adequate local concentration
Systemic absorption1-2% of inhaled doseMinimizes peripheral anticholinergic effects
Time to peak effect1-2 hoursSuitable for maintenance, not acute rescue
Elimination half-life3.2-3.8 hoursCompatible with TID-QID dosing
MetabolismHepatic (minimal), 8 inactive metabolitesLow drug interaction potential
ExcretionFeces (50%), urine (50%)Dual elimination pathways

Future research directions should address the incomplete characterization of ipratropium's effects on M1 receptors in parasympathetic ganglia and its potential anti-inflammatory actions via muscarinic receptors on immune cells. The precise contribution of airway versus systemic metabolites to clinical effects also warrants investigation.

Properties

CAS Number

22254-24-6

Product Name

Ipratropium bromide

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C20H30BrNO3

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.